1,2-O-Ethylidene--D-mannopyranoside Triacetate
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Overview
Description
1,2-O-Ethylidene–D-mannopyranoside Triacetate is a compound of significant interest in the field of carbohydrate chemistry and glycobiology. It serves as a versatile building block for the synthesis of complex carbohydrate derivatives and glycoconjugates with tailored properties and functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Ethylidene–D-mannopyranoside Triacetate typically involves the protection of hydroxyl groups in mannopyranoside followed by acetylation. The process begins with the formation of the ethylidene acetal protecting group at the 1,2-position of mannopyranoside. This is achieved by reacting mannopyranoside with acetaldehyde in the presence of an acid catalyst. The resulting 1,2-O-ethylidene mannopyranoside is then acetylated using acetic anhydride and a base such as pyridine to yield 1,2-O-Ethylidene–D-mannopyranoside Triacetate .
Industrial Production Methods
Industrial production methods for 1,2-O-Ethylidene–D-mannopyranoside Triacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection and acetylation but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
1,2-O-Ethylidene–D-mannopyranoside Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace acetyl groups under basic conditions.
Major Products
The major products formed from these reactions include various carbohydrate derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1,2-O-Ethylidene–D-mannopyranoside Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrate derivatives and glycoconjugates.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-O-Ethylidene–D-mannopyranoside Triacetate involves its ability to act as a precursor for the synthesis of various carbohydrate derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, to modulate biological processes. The ethylidene acetal protecting group provides stability to the molecule, allowing for selective reactions at other positions .
Comparison with Similar Compounds
Similar Compounds
1,2-O-Isopropylidene–D-mannopyranoside Triacetate: Similar in structure but with an isopropylidene protecting group instead of ethylidene.
1,2-O-Benzylidene–D-mannopyranoside Triacetate: Contains a benzylidene protecting group, offering different reactivity and stability.
1,2-O-Methylidene–D-mannopyranoside Triacetate: Features a methylidene protecting group, providing unique properties for specific applications.
Uniqueness
1,2-O-Ethylidene–D-mannopyranoside Triacetate is unique due to its ethylidene protecting group, which offers a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex carbohydrate derivatives and glycoconjugates with tailored properties .
Properties
CAS No. |
7224-04-6 |
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Molecular Formula |
C14H20O9 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
(6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3 |
InChI Key |
NBWFYJVPTWVPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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